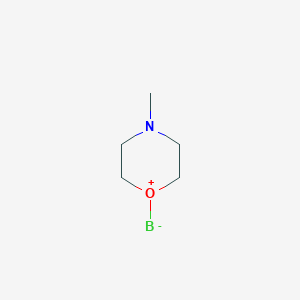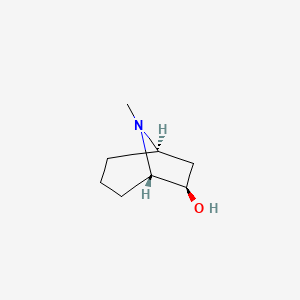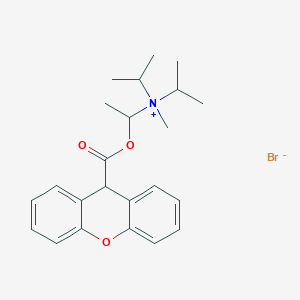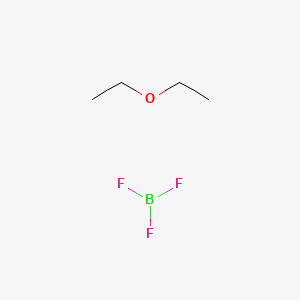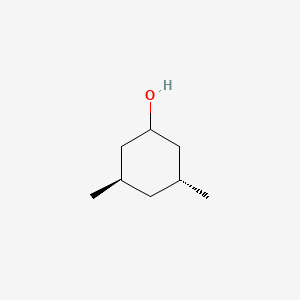
Pralidoxime mesylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pralidoxime, also known as 2-PAM, is a member of a family of compounds called oximes that bind to organophosphate-inactivated acetylcholinesterase . It is used to treat organophosphate poisoning in conjunction with atropine and either diazepam or midazolam . It is an antidote to organophosphate pesticides and chemicals .
Synthesis Analysis
Pralidoxime, 2-pyridinaldoxime methylchloride, is prepared by treating pyridine-2-carboxaldehyde with hydroxylamine. The resulting pyridine-2-aldoxime is alkylated with methyl iodide giving pralidoxime as the iodide salt .Molecular Structure Analysis
The molecular structure of Pralidoxime is represented by the chemical formula C7H9N2O+ . The average weight is 137.1592 and the monoisotopic weight is 137.07148792 .Chemical Reactions Analysis
Pralidoxime reactivates cholinesterase (mainly outside of the central nervous system) which has been inactivated by phosphorylation due to an organophosphate pesticide or related compound . The destruction of accumulated acetylcholine can then proceed, and neuromuscular junctions will again function normally .Physical and Chemical Properties Analysis
Pralidoxime is a white solid . More detailed physical and chemical properties are not available from the search results.Aplicaciones Científicas De Investigación
Interference in Cyanide Measurement : P2S can interfere with the colorimetric analysis for cyanide in solutions, causing apparent increases in cyanide concentrations, especially at extreme pH values. This interference is most marked at acidic and alkaline pH, where P2S directly interferes or becomes cyanogenic, respectively (Ballantyne, 1984).
Neurobehavioral Effects in Rats : In studies involving rats, P2S did not produce overt toxic effects at doses of 25, 50, or 100 mg/kg. However, the highest dose produced a conditioned taste aversion and decreased spontaneous locomotor activity in a dose-dependent manner (Liu & Beaton, 1985).
Cholinesterase Reactivation : P2S is used clinically as an adjunct to atropine in organophosphorus compound poisoning, although its clinical efficacy has been questioned. Studies suggest the need for broad-spectrum cholinesterase reactivators more effective than P2S (Petroianu et al., 2006).
Liquid Chromatography Analysis : An improved liquid chromatography procedure for analyzing P2S and its degradation products in solutions has been developed. This method can resolve P2S and eight of its degradation products (Utley, 1987).
Absorption and Interaction with Atropine Sulphate : P2S's presence does not significantly influence the absorption of atropine sulphate. The rate of uptake of P2S, as judged by plasma levels following injection, was not significantly different when administered alone or with atropine (Holland et al., 1975).
Use as an Antidote Against Nerve Agents : P2S, among other pyridinium oximes, is used as an antidote against nerve agents in humans. Its efficacy varies depending on the specific nerve agent or organophosphorus insecticide involved (Stojiljković & Jokanović, 2006).
Modulation of Organic Cation Transporters : Modulating organic cation transporter activity increases plasma P2S concentrations and its antidotal effect, as observed in animal models of organophosphate poisoning (Kayouka et al., 2011).
Effects of Heat and Exercise on Elimination : Heat and exercise stress significantly decreased the renal excretion of P2S in humans, suggesting that tissue metabolism plays a role in its elimination (Swartz & Sidell, 1973).
Potential for Intravenous Use in Mass Casualty Situations : The intramuscular formulation of P2S can be converted for intravenous use, retaining stability and sterility under various environmental conditions, making it a viable option in mass casualty situations (Corvino et al., 2006).
Nanoparticle Delivery Across Blood-Brain Barrier : Pralidoxime-loaded poly(lactic-co-glycolic acid) nanoparticles were evaluated as potential carriers for delivering the drug into the central nervous system, indicating an innovative approach for organophosphate antidote delivery (Chigumira et al., 2015).
Mecanismo De Acción
Organophosphates bind to the esteratic site of acetylcholinesterase, which results initially in reversible inactivation of the enzyme . If given within 24 hours after organophosphate exposure, pralidoxime reactivates the enzyme cholinesterase by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase .
Direcciones Futuras
The administration of pralidoxime is usually intravenous as this is the most convenient way of achieving and maintaining satisfactory plasma concentrations . Administration by the intraosseous route produces similar results as the intravenous, at least for pralidoxime chloride . Future research may focus on improving the effectiveness of pralidoxime and reducing its side effects .
Propiedades
Número CAS |
154-97-2 |
|---|---|
Fórmula molecular |
C8H12N2O4S |
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
methanesulfonate;(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H8N2O.CH4O3S/c1-9-5-3-2-4-7(9)6-8-10;1-5(2,3)4/h2-6H,1H3;1H3,(H,2,3,4) |
Clave InChI |
WWZYJJGFUIAWNW-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=CC=CC=C1/C=N\O.CS(=O)(=O)[O-] |
SMILES |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
SMILES canónico |
C[N+]1=CC=CC=C1C=NO.CS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


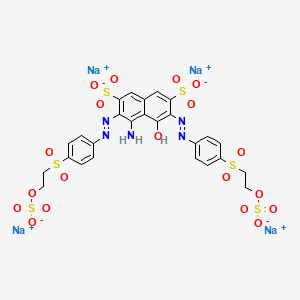
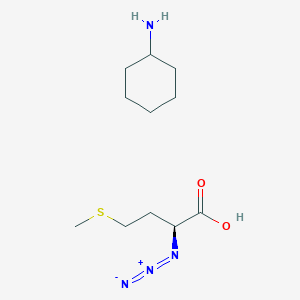
![tert-butyl (2aS,7bS)-2-oxo-3,7b-dihydro-2aH-indeno[1,2-b]azete-1-carboxylate](/img/structure/B1144107.png)
![3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144110.png)

